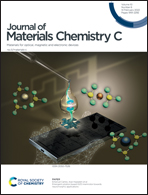Solution-processable electron injection materials for organic light-emitting devices
Journal of Materials Chemistry C Pub Date: 2015-09-04 DOI: 10.1039/C5TC02421H
Abstract
Solution-processed organic light-emitting devices (OLEDs) have progressed as potential candidates for cost-effective solid-state lighting and flat panel displays. In this highlight, we focus on the recent progress of the state-of-the-art solution-processable electron injection materials: (i) alkali metal-containing compounds, (ii) n-type semiconducting metal oxides, (iii) π-conjugated ionic polymers, and (iv) nonionic polymers. These materials are soluble in water, alcohol, or a water–alcohol mixture solvent and can be formed into a film by a solution process. We discuss the essential characteristics of these electron injection materials and the performance of the solution-processed OLEDs made using them.

Recommended Literature
- [1] Superhydrophilicity-assisted preparation of transparent and visible light activated N-doped titania film
- [2] Bio-carbon-layered CuO-catalyzed decarboxylative alkenylation of cyclic ethers†
- [3] A series of bis-pyridyl-bis-amide-modulated metal–organic frameworks: formation, transformation and selectivity for the efficient detection of multiple analytes†
- [4] Low intake of digestible carbohydrates ameliorates the duodenal absorption of carbohydrates in mice with glucose metabolic disorders induced by sucralose
- [5] Glycerol: a biorenewable solvent for base-free Cu(i)-catalyzed 1,3-dipolar cycloaddition of azides with terminal and 1-iodoalkynes. Highly efficient transformations and catalyst recycling
- [6] [3]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex†‡
- [7] Synthesis and anti-glioblastoma effects of artemisinin-isothiocyanate derivatives†
- [8] Zn(ii) and Cd(ii) coordination polymers assembled by di(1H-imidazol-1-yl)methane and carboxylic acid ligands†
- [9] Cobalt-catalyzed modular assembly toward multi-functionalized furan derivatives†
- [10] Back cover










